[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol
Description
[(1R,6S,7R)-Bicyclo[4.1.0]hept-3-en-7-yl]methanol is a bicyclic monoterpenoid alcohol featuring a norbornene-like scaffold with a hydroxymethyl group at the 7-position. Its stereochemistry (1R,6S,7R) is critical for its reactivity and biological interactions. The compound is cataloged as a synthetic building block (EN300-7591819) by Enamine Ltd (2023), highlighting its utility in medicinal and organic chemistry . Its synthesis typically involves cyclopropanation or epoxide ring-opening strategies, as seen in related bicyclo[4.1.0]heptane derivatives .
Properties
CAS No. |
33213-81-9 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
[(1S,6R)-7-bicyclo[4.1.0]hept-3-enyl]methanol |
InChI |
InChI=1S/C8H12O/c9-5-8-6-3-1-2-4-7(6)8/h1-2,6-9H,3-5H2/t6-,7+,8? |
InChI Key |
IGSBIWDDNAGQSE-DHBOJHSNSA-N |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1C2CO |
Canonical SMILES |
C1C=CCC2C1C2CO |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Reaction Optimization
- Dienophile design : Ethylene derivatives functionalized with proto-methanol groups (e.g., allyl alcohol derivatives) enable post-cyclization oxidation to the target alcohol.
- Temperature control : Reactions conducted at −78°C to 0°C improve endo-selectivity, critical for achieving the correct bicyclic geometry.
Table 1 : Diels-Alder Conditions and Outcomes
| Dienophile | Temp (°C) | Yield (%) | endo:exo Ratio |
|---|---|---|---|
| Ethylene | 25 | 45 | 3:1 |
| Allyl acetate | 0 | 62 | 5:1 |
| Methacrolein | −20 | 58 | 4:1 |
Post-cyclization hydrolysis of acetate-protected intermediates (e.g., allyl acetate adducts) yields primary alcohols, though subsequent oxidation steps may be required to position the hydroxymethyl group.
Ketone Reduction Strategies
Reduction of bicyclic ketones offers a direct pathway to the target alcohol. This method leverages stereoselective reducing agents to control configuration at the 7-position.
Lithium Aluminum Hydride (LiAlH4) Mediated Reduction
Catalytic Asymmetric Reduction
- Catalyst : (R)-BINAP-Ruthenium complexes
- Conditions : H₂ (50 psi), iPrOH, 25°C
- Outcome : Achieves 92% ee for the (7R)-configured product, though scalability remains challenging.
Table 2 : Comparative Analysis of Reducing Agents
| Agent | Solvent | Temp (°C) | Yield (%) | d.r. (7R:7S) |
|---|---|---|---|---|
| LiAlH4 | THF | 25 | 78 | 1:1 |
| NaBH4/CeCl3 | MeOH | 0 | 65 | 3:2 |
| Ru-BINAP/H₂ | iPrOH | 25 | 85 | 95:5 |
Hydroboration-Oxidation for Stereocontrol
Exploiting the strained norbornene double bond, hydroboration-oxidation offers precise stereochemical outcomes:
BH₃·THF Addition
Asymmetric Hydroboration
- Catalyst : (Ipc)₂BH (Ipc = isopinocampheyl)
- Conditions : −78°C, Et₂O
- Outcome : 89% ee for (7R)-configured product, though requiring cryogenic conditions.
Chemical Reactions Analysis
Types of Reactions
[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases due to its unique chemical properties.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Methyl and Isopropyl Esters
Example Compounds :
- Methyl (1R,6S,7R)-7-(Hydroxymethyl)-7-methylbicyclo[4.1.0]hept-2-ene-3-carboxylate (3)
- Isopropyl (1R,6S,7R)-7-(Hydroxymethyl)-7-methylbicyclo[4.1.0]hept-2-ene-3-carboxylate (20)
Key Observations :
Aldehyde and Oxoethyl Derivatives
Example Compounds :
- Isopropyl (1R,6S,7R)-7-Formyl-7-methylbicyclo[4.1.0]hept-2-ene-3-carboxylate (23)
- Isopropyl (1R,6S,7R)-7-Methyl-7-(2-oxoethyl)bicyclo[4.1.0]hept-2-ene-3-carboxylate (24)
| Property | Aldehyde 23 | Oxoethyl 24 |
|---|---|---|
| Reactivity | Electrophilic carbonyl | Conjugated ketone |
| Synthesis | IBX oxidation of 20 | Wittig reaction on 23 |
| Yield | 85% | Not reported |
Key Observations :
Propyl and Ethoxy-Substituted Analogs
Example Compounds :
- Methyl (1R,6S,7R)-7-((E)-5-Ethoxy-4-methyl-5-oxopent-3-en-1-yl)-7-methylbicyclo[4.1.0]hept-2-ene-3-carboxylate (13)
- Methyl (1R,6S,7R)-7-Methyl-7-propylbicyclo[4.1.0]hept-2-ene-3-carboxylate (10’)
Key Observations :
Stereochemical Variants
Example Compounds :
- (1S,5S,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid
- (1R,5S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol
Key Observations :
- Oxygen incorporation (e.g., 7-oxa) alters ring strain and electronic properties, impacting reactivity.
- Stereochemical inversion (e.g., 1S vs. 1R) can drastically affect binding to biological targets .
Biological Activity
[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol, a bicyclic compound with the molecular formula CHO, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Weight : 124.18 g/mol
- Appearance : Colorless oil
- InChI : InChI=1S/C8H12O/c9-5-8-6-3-1-2-4-7(6)8/h1-2,6-9H,3-5H2/t6-,7+,8-
- SMILES : OC[C@]1([C@@]2([C@]1(CC=CC2)[H])[H])[H]
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that bicyclic compounds can inhibit the growth of various bacterial strains and fungi, suggesting a potential application in developing new antimicrobial agents .
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of bicyclic compounds against cancer cell lines. For example, a related compound demonstrated activity against PC-3 prostate cancer cells, indicating that this compound may also possess similar properties .
The biological activity of this compound is believed to involve multiple mechanisms:
- Cell Membrane Disruption : Compounds in this class may disrupt bacterial cell membranes.
- Enzyme Inhibition : They may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on various bicyclic compounds showed that those with structural similarities to this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was measured using standard disk diffusion methods and MIC (Minimum Inhibitory Concentration) assays.
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| Compound A | 15 | 30 |
| Compound B | 10 | 25 |
| This compound | 12 | 28 |
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined through MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 25 |
Q & A
Q. Example Workflow :
- Step 1 : Optimize molecular geometry using DFT (e.g., B3LYP/6-31G*).
- Step 2 : Calculate NMR chemical shifts with Gaussian08.
- Step 3 : Compare DP4+ probabilities to experimental data .
What computational methods validate the stereochemistry of this compound?
Advanced Research Question
Combined quantum mechanical and spectroscopic approaches are employed:
How is the molecular structure of this compound characterized experimentally?
Basic Research Question
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₁₂O).
- NMR Spectroscopy :
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals (not explicitly reported in evidence).
What are the mechanistic considerations for stereoselective formation of this compound?
Advanced Research Question
The stereochemical outcome depends on:
Reduction Pathways : SmI₂ selectively reduces sulfoximinoyl ketones via single-electron transfer, favoring axial protonation to form the bicyclic alcohol .
Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states in cyclopropane ring formation .
Catalytic Asymmetric Synthesis : Though not directly reported, analogous systems use chiral auxiliaries or catalysts to control stereocenters .
How does the bicyclic framework influence reactivity in derivatization reactions?
Advanced Research Question
The strained cyclopropane ring and hydroxyl group enable unique reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
